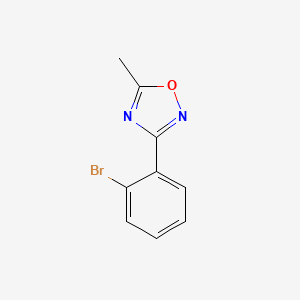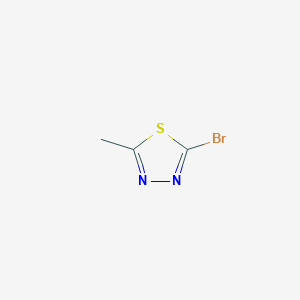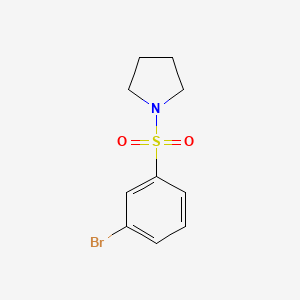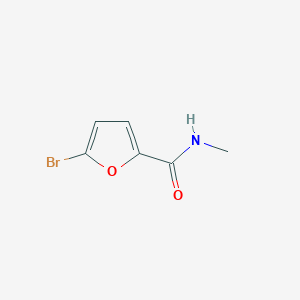![molecular formula C14H9Cl3O3 B1277084 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid CAS No. 938315-53-8](/img/structure/B1277084.png)
5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid: is an organic compound with the molecular formula C14H9Cl3O3 and a molecular weight of 331.58 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with chloro and dichlorobenzyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 2,4-dichlorobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 5-chloro-2-hydroxybenzoic acid is dissolved in the solvent, and the base is added to deprotonate the hydroxyl group. Subsequently, 2,4-dichlorobenzyl chloride is added dropwise, and the mixture is stirred at an elevated temperature (around 80-100°C) for several hours.
Workup: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro groups.
Oxidation and Reduction: The benzoic acid moiety can participate in oxidation and reduction reactions under appropriate conditions.
Esterification: The carboxylic acid group can be esterified with alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products:
Substitution: Formation of substituted derivatives with different nucleophiles.
Oxidation: Conversion to corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or reduced derivatives.
Esterification: Formation of esters with various alcohols.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its structural features.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials.
Agrochemicals: Potential application in the development of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid
- 2-(2,4-Dichlorobenzyl)oxybenzoic acid
- 5-Bromo-2-chlorobenzoic acid
Comparison:
- Structural Differences: The presence of different substituents (e.g., chloro, bromo) on the benzyl or benzoic acid moieties.
- Reactivity: Variations in reactivity due to different electronic and steric effects of the substituents.
- Applications: Unique applications based on specific structural features, such as enhanced biological activity or improved material properties .
Properties
IUPAC Name |
5-chloro-2-[(2,4-dichlorophenyl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O3/c15-9-3-4-13(11(5-9)14(18)19)20-7-8-1-2-10(16)6-12(8)17/h1-6H,7H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWWUUJBJQZCPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
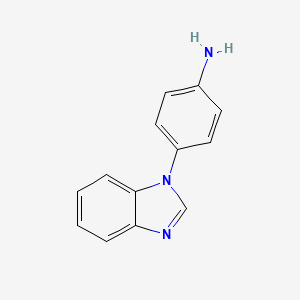
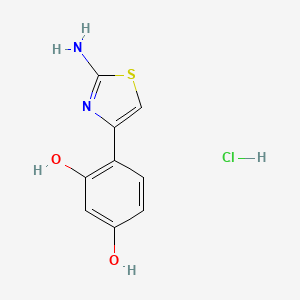

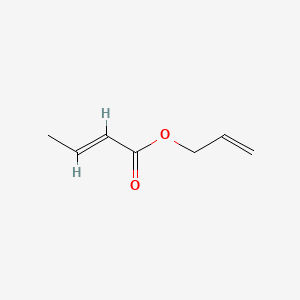
![[(Z)-1-pyridin-3-ylethylideneamino]urea](/img/structure/B1277009.png)
![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B1277011.png)
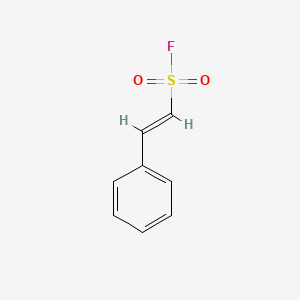
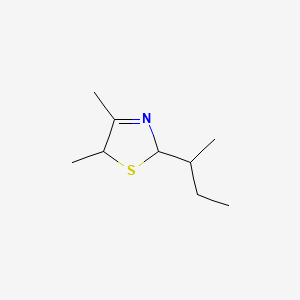
![[3-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B1277017.png)
